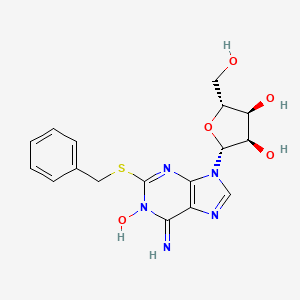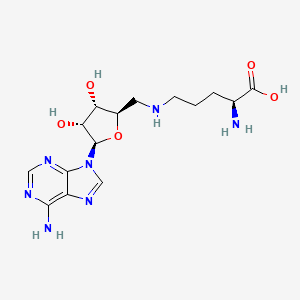![molecular formula C18H17NO4S B15214376 1-[1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indol-3-yl]ethan-1-one CAS No. 113424-27-4](/img/structure/B15214376.png)
1-[1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indol-3-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one is a complex organic compound that features a sulfonyl group attached to a methoxyphenyl ring, which is further connected to an indole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-methoxyphenyl with sulfonyl chloride in the presence of a base such as pyridine. This intermediate is then reacted with 2-methylindole under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxythioanisole.
Substitution: Formation of halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The indole moiety can intercalate into DNA, affecting gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)ethan-1-one: Lacks the sulfonyl and indole groups, making it less complex and with different reactivity.
1-(4-Methoxyphenyl)-2-methyl-1H-indole: Similar structure but without the sulfonyl group, affecting its chemical properties and applications.
4-Methoxybenzenesulfonyl chloride: A precursor in the synthesis but lacks the indole and ethanone functionalities.
Uniqueness
1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the sulfonyl and indole groups allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Propriétés
Numéro CAS |
113424-27-4 |
|---|---|
Formule moléculaire |
C18H17NO4S |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
1-[1-(4-methoxyphenyl)sulfonyl-2-methylindol-3-yl]ethanone |
InChI |
InChI=1S/C18H17NO4S/c1-12-18(13(2)20)16-6-4-5-7-17(16)19(12)24(21,22)15-10-8-14(23-3)9-11-15/h4-11H,1-3H3 |
Clé InChI |
ANYJITIMDZSEQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214293.png)
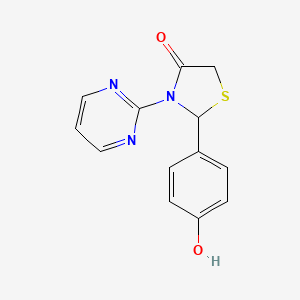
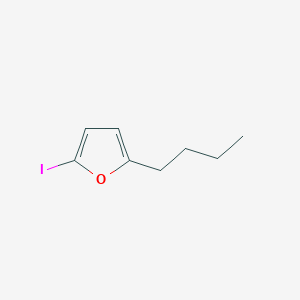
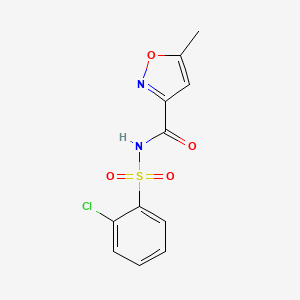
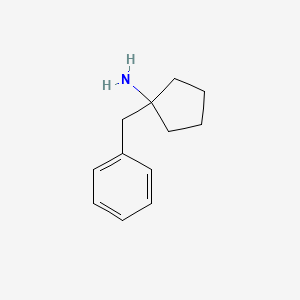
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione](/img/structure/B15214336.png)
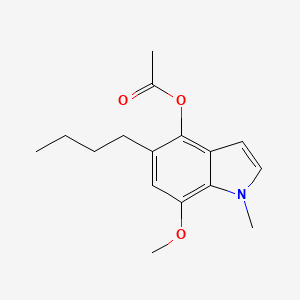
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine](/img/structure/B15214346.png)
![6-([1,1'-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one](/img/structure/B15214356.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl-](/img/structure/B15214361.png)
